Suavioside A's Taste Profile Distinguishes It from the Major Plant Constituent Rubusoside
Unlike the major sweet principle rubusoside, which is known to have a slow onset of sweetness and a lingering, somewhat bitter aftertaste, Suavioside A is characterized simply as 'tastes sweet' without the reported bitterness that can limit applications of other steviol glycosides [1][2]. While specific relative sweetness potency values versus sucrose are not yet published, its classification as a 'minor' sweet-tasting glycoside differentiates it from the 'major' rubusoside in the plant's phytochemical profile, establishing it as a distinct molecular entity for receptor and taste modulation studies [2].
| Evidence Dimension | Sensory Profile (Taste Quality) |
|---|---|
| Target Compound Data | Sweet taste (qualitative description) |
| Comparator Or Baseline | Rubusoside (major sweet principle): 'Slow onset of sweetness, sweet lingering aftertaste' and known bitterness; Suavioside C1: Bitter; Suavioside E: Tasteless |
| Quantified Difference | Qualitative difference in taste descriptor and aftertaste profile; not quantified. |
| Conditions | Sensory evaluation of isolated diterpene glycosides from Rubus suavissimus leaves. |
Why This Matters
For researchers investigating sweet taste receptor (T1R2/T1R3) activation or formulating products with a clean sweet taste, Suavioside A represents a distinct molecular probe from the more abundant but sensorially complex rubusoside.
- [1] Ohtani, K., et al. (1992). Minor diterpene glycosides from sweet leaves of Rubus suavissimus. Phytochemistry, 31(5), 1553-1559. View Source
- [2] Ohtani, K., et al. (1990). Sweet and Bitter Diterpene-Glucosides from Leaves of Rubus suavissimus. Chemical and Pharmaceutical Bulletin, 38(6), 1743-1744. View Source
